Auraptene

説明

特性

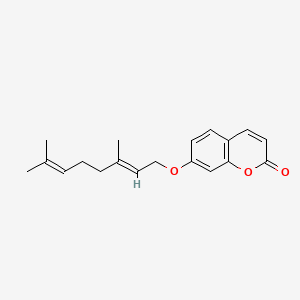

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDHGSKLOSQFK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897576 | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-02-3 | |

| Record name | Auraptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURAPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of Auraptene in Nature: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin) is a naturally occurring prenyloxycoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As a bioactive monoterpene coumarin, it has been identified in various plant species and has demonstrated anti-inflammatory, neuroprotective, and chemopreventive properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, experimental protocols for its analysis, and visualizations of its known signaling pathways to support further research and drug development endeavors.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family, with Citrus species being the most significant source.[1][3] It is also present in members of the Apiaceae and Compositae families.[3]

The Rutaceae Family: A Primary Reservoir

Within the Rutaceae family, this compound is a characteristic component of many edible fruits and vegetables.[4] Genera such as Citrus and Aegle are notable for their this compound content.[2][3] For instance, it has been isolated from Citrus aurantium (Seville orange) and Aegle marmelos (bael fruit).[2] The peels of citrus fruits, in particular, are a rich source of this compound.[5]

The Apiaceae and Compositae Families

While less concentrated than in Rutaceae, this compound has also been identified in plants of the Apiaceae and Compositae families, broadening the scope of its natural distribution.[3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different species, cultivars, and even different parts of the same plant. The peels of citrus fruits generally contain higher concentrations than the juice sacs.[6] The following tables summarize the quantitative data available in the literature.

| Citrus Species | Plant Part | This compound Concentration (mg/g) | Reference |

| Citrus pseudo-aurantium (Henka mikan) | Juice Sac | 0.23 | [6] |

| Citrus wilsonii (Ichang lemon) | Juice Sac | 0.52 | [6] |

| Citrus hassaku x C. grandis hybrid (Okitsu No. 39) | Juice Sac | 0.14 | [6] |

| Citrus iyo x Poncirus trifoliata hybrid (IyP269) | Peel | 1.49 | [6] |

| Citrus iyo x Poncirus trifoliata hybrid (IyP269) | Juice Sac | 1.73 | [6] |

| Citrus-trifoliate orange hybrids | Peel | 0.51 - 16.57 | [6] |

| Citrus-trifoliate orange hybrids | Juice Sac | 0.15 - 10.32 | [6] |

| Citrus hassaku (Phalsak) | Peel (SFE extract) | Major Compound | [7] |

| Citrus kawachiensis (Kawachi Bankan) | Peel | Exceptionally High | [8] |

| Processed Citrus Product | This compound Concentration | Reference |

| Grapefruit Juice (Brand-named) | ~0.1 mg/100 g | [6] |

| Marmalade | ~0.3 mg/100 g | [6] |

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant matrices are crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Extraction of this compound from Plant Material

A general workflow for the extraction of this compound from citrus peels is outlined below.

Caption: General workflow for the extraction of this compound from citrus peels.

Quantification by High-Performance Liquid Chromatography (HPLC)

An analytical strategy for the quantification of this compound typically involves HPLC coupled with spectrophotometric (UV), spectrofluorometric (FL), and/or mass spectrometric (MS) detection.[9]

Methodology Overview:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, FL, or MS).

-

Column: A reversed-phase C18 column is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Detection:

-

UV Detection: Monitoring at a wavelength where this compound shows maximum absorbance.

-

Fluorescence Detection: Provides higher sensitivity and selectivity.

-

Mass Spectrometry (MS) Detection: Offers definitive identification and quantification, especially in complex matrices.

-

-

Method Validation: The method should be validated according to international guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9] Successful validations have reported good precision with a relative standard deviation (RSD) of less than 6.9% and high extraction yields exceeding 91%.[9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling

This compound has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1]

Caption: this compound's inhibition of LTA-induced inflammatory signaling pathways.

This compound has been observed to reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] These effects are mediated, at least in part, through the inhibition of the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway, and by inhibiting the phosphorylation of ERK and JNK in the MAPK pathway.[1]

Anticancer Signaling

The chemopreventive effects of this compound are attributed to its ability to modulate signaling pathways controlling cell growth, apoptosis, and inflammation.[3][11]

Caption: Overview of this compound's modulation of signaling pathways in cancer.

Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the mTOR pathway.[7] It also modulates the expression of various cytokines, growth factors, and transcription factors involved in cancer progression.[11] For example, it has been reported to suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in the context of colon carcinogenesis.[11]

Neuroprotective Signaling

This compound has demonstrated neuroprotective effects, which may be linked to its anti-inflammatory properties and its ability to modulate signaling pathways involved in neuronal survival and function. It has been shown to suppress the hyperactivation of microglia and astrocytes and the hyperexpression of COX-2 in the brain.[8] Furthermore, this compound can induce the activation of extracellular signal-regulated kinases (ERK1/2), which are involved in synaptic plasticity and memory.[12]

Conclusion

This compound is a promising natural compound with a well-defined distribution in the plant kingdom, particularly within the Rutaceae family. The concentration of this compound in various citrus species and their products has been quantified, with peels being a particularly rich source. Standardized analytical methods, primarily HPLC-based, are available for its accurate quantification. The diverse pharmacological activities of this compound are underpinned by its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection. This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of this compound content in citrus fruits and their products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of Neuroprotective Components from Citrus Peel and Their Application as Functional Food [jstage.jst.go.jp]

- 9. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.sciltp.com [media.sciltp.com]

- 11. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Auraptene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptene, a naturally occurring monoterpene coumarin ether, has emerged as a compound of significant interest in the scientific community. First isolated from plants of the Citrus and Ferula genera, it has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one, is characterized by a coumarin core with a geranyloxy substituent at the 7-position.[3] This structural feature is crucial for its biological activity.

Chemical Structure:

Image Source: Wikimedia Commons

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference |

| IUPAC Name | 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one | [3] |

| Synonyms | 7-Geranyloxycoumarin, Aurapten | [1][4] |

| Molecular Formula | C₁₉H₂₂O₃ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

| CAS Number | 495-02-3 | [1] |

| Appearance | White to off-white powder/colorless crystals | [4][5] |

| Melting Point | 91 °C | [5] |

| Boiling Point | 455.5 °C (Predicted) | [5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents.[5] Insoluble in water. | [5] |

| logP (o/w) | 5.690 (Estimated) | [5] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

This compound has demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |

| MCF7 | Breast Cancer | 36 | 48 h | [6][7] |

| MCF7 | Breast Cancer | 21.66 | 72 h | [6][7] |

| MGC-803 | Gastric Cancer | 0.78 ± 0.13 - 10.78 ± 1.83 | Not Specified | [1][2] |

| HT-29 | Colorectal Cancer | ~10 | Not Specified | [1][2] |

| HT-116 | Colorectal Cancer | ~10 | Not Specified | [1][2] |

| Raji | Burkitt's Lymphoma | 18 | Not Specified | [8][9] |

Anti-inflammatory and Other Activities

Beyond its anticancer effects, this compound also modulates inflammatory responses and other cellular processes.

| Activity | Assay/Model | IC₅₀ Value (µM) | Reference |

| Inhibition of Epstein-Barr Virus Activation | TPA-induced in Raji cells | 18 | [8][9] |

| Inhibition of Superoxide Generation | TPA-induced in HL-60 cells | ~50 | [8][9] |

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to characterize the properties of this compound.

Isolation of this compound from Citrus Peel (Supercritical CO₂ Extraction)

This protocol is based on a patented method for the efficient and environmentally friendly extraction of this compound.

Workflow for this compound Isolation:

Caption: Supercritical CO₂ extraction workflow for this compound.

Methodology:

-

Preparation of Plant Material: Fresh citrus peels are thoroughly washed and dried. The dried peels are then crushed into a fine powder to increase the surface area for extraction.

-

Supercritical Fluid Extraction:

-

The powdered citrus peel is packed into the extraction vessel of a supercritical fluid extractor.

-

Supercritical carbon dioxide is used as the solvent. The extraction parameters are set as follows:

-

Temperature: 50-80 °C

-

Pressure: 200-400 bar

-

CO₂ Flow Rate: ≥ 2 L/hour

-

-

The extraction is carried out for a period of 2 to 4 hours.[10] A co-solvent such as methanol or ethanol can be added to enhance the extraction efficiency.[10]

-

-

Collection and Purification: The extract containing this compound is collected from the separator. Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

Caption: General workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1-200 µM).[6][7] Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.

-

Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, or 72 hours).[6][7]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.[12] The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.

Methodology:

-

Cell Lysis: Cells treated with this compound are harvested and washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract the total protein.[13] The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins based on their molecular weight.[14]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of the antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK) overnight at 4°C.[16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] The band intensities can be quantified using densitometry software.

Molecular Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its anticancer activity.

Induction of Apoptosis

This compound promotes apoptosis in cancer cells through the intrinsic pathway.

Caption: Apoptotic signaling cascade initiated by this compound.

This compound induces apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]

Inhibition of Proliferation and Survival Pathways

This compound can also inhibit signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: this compound's inhibitory effects on key cell proliferation pathways.

Studies have shown that this compound can inhibit the Akt/mTOR and ERK1/2 signaling pathways, both of which are central to cell growth, proliferation, and survival.[1][2] Furthermore, it can activate the tumor suppressor protein p53, leading to cell cycle arrest.[1][2]

In Vivo Studies

The therapeutic potential of this compound has been evaluated in several preclinical animal models.

-

Colon Carcinogenesis: In a study using an azoxymethane (AOM)-induced colon carcinogenesis model in F344 rats, dietary administration of this compound significantly inhibited the development of aberrant crypt foci, which are precursors to colon cancer.[1][2]

-

Skin Carcinogenesis: In a two-stage skin carcinogenesis model in ICR mice, topical application of this compound significantly reduced tumor incidence and multiplicity.[8][9]

-

Hepatic Fibrosis: this compound has been shown to protect against thioacetamide (TAA)-induced hepatic fibrosis in mice by activating the farnesoid X receptor (FXR), which plays a role in bile acid homeostasis and inflammation.[17]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells, coupled with its anti-inflammatory and hepatoprotective effects, makes it an attractive candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical models.

References

- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]

- 3. A Review of this compound as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of this compound as an Anticancer Agent [ouci.dntb.gov.ua]

- 5. This compound, 495-02-3 [thegoodscentscompany.com]

- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Citrus Coumarin, Inhibits 12‐0‐Tetradecanoylphorbol‐13‐acetate‐induced Tumor Promotion in ICR Mouse Skin, Possibly through Suppression of Superoxide Generation in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. KR101651952B1 - Extraction method of this compound from Citrus rind - Google Patents [patents.google.com]

- 11. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]

- 12. broadpharm.com [broadpharm.com]

- 13. origene.com [origene.com]

- 14. addgene.org [addgene.org]

- 15. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Hepatoprotection of this compound from peels of citrus fruits against thioacetamide-induced hepatic fibrosis in mice by activating farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Auraptene in Citrus Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in citrus plants, has attracted significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and chemopreventive properties. Understanding its biosynthesis is critical for metabolic engineering, enhancing its production in natural sources, and developing novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Citrus species, detailing the enzymatic steps from the primary metabolite L-phenylalanine to the final specialized product. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for enzyme assays and quantification, and a review of the signaling pathways known to regulate its synthesis.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and transitions into a specialized branch of coumarin metabolism. The pathway can be divided into two major stages: the formation of the coumarin backbone (umbelliferone) and the subsequent prenylation to yield this compound.

Stage 1: Biosynthesis of Umbelliferone (7-Hydroxycoumarin)

The formation of the core coumarin structure, umbelliferone, originates from the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway.

-

Deamination of L-Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a committed step, channeling carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites[1][2].

-

Aromatic Ring Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73 family), to yield p-coumaric acid[3][4][5].

-

Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This step is essential for the subsequent ring-modifying reactions[6].

-

Ortho-Hydroxylation and Lactonization: The key step in forming the coumarin ring is the 2'-hydroxylation of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . The resulting 2'-hydroxy-p-coumaroyl-CoA intermediate is unstable and undergoes a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form umbelliferone[6][7][8]. In some plants, a Coumarin Synthase (COSY) can facilitate this lactonization, particularly in the absence of light[6].

Stage 2: Prenylation of Umbelliferone to this compound

The final step confers the characteristic geranyloxy side chain to the umbelliferone scaffold.

-

Geranylation: An Aromatic O-Prenyltransferase (PT) , specifically a geranyltransferase, catalyzes the transfer of a geranyl moiety from the donor molecule Geranyl Pyrophosphate (GPP) to the 7-hydroxyl group of umbelliferone, forming an ether linkage and yielding this compound[9][10][11][12]. This reaction is a key branching point, leading to the formation of a diverse array of prenylated coumarins in citrus.

Below is a diagram illustrating the complete biosynthetic pathway.

Quantitative Data

Quantitative analysis is essential for understanding metabolic flux and for engineering efforts. This section summarizes key kinetic parameters of the biosynthetic enzymes and the concentration of this compound in various citrus tissues.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

Note: Kinetic data for some enzymes are derived from homologous proteins in other plant species due to limited availability of fully characterized citrus enzymes.

| Enzyme | Substrate(s) | Source Organism | Apparent Km (µM) | Apparent Vmax | Reference |

| PAL | L-Phenylalanine | Pyrus bretschneideri | 11.2 - 13.9 | - | [13] |

| C4H | trans-Cinnamic acid | Glycine max (Soybean) | 2.74 - 6.44 | 0.13 - 56.4 nmol/min/mg | [5][14] |

| C2'H | p-Coumaroyl-CoA | Peucedanum praeruptorum | Not Determined | Not Determined | [7][8] |

| Aromatic PT | Geranyl Diphosphate (GPP) | Citrus limon | 9 | Not Determined | [11][12][15] |

| Bergaptol (Coumarin) | Citrus limon | 140 | Not Determined | [11][12][15] |

Table 2: this compound Concentration in Citrus Species

| Citrus Species / Hybrid | Tissue | This compound Concentration (mg/g fresh weight) | Reference |

| Citrus-Poncirus Hybrids | Peel | 0.51 - 16.57 | - |

| Citrus-Poncirus Hybrids | Juice Sac | 0.15 - 10.32 | - |

| C. wilsonii (Ichang lemon) | Juice Sac | 0.52 | - |

| C. pseudo-aurantium | Juice Sac | 0.23 | - |

| C. iyo-Poncirus Hybrid | Peel | 1.49 | - |

| C. iyo-Poncirus Hybrid | Juice Sac | 1.73 | - |

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and for the characterization of the key terminal enzyme, aromatic prenyltransferase.

Quantification of this compound and Umbelliferone by HPLC

This protocol is based on validated methods for the simultaneous quantification of this compound and its precursor in citrus fruit extracts[16][17][18][19].

A. Sample Extraction:

-

Homogenize 1 g of fresh citrus tissue (peel or juice sac) with 10 mL of methanol.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet two more times.

-

Pool the methanol extracts and evaporate to dryness under a vacuum.

-

Re-dissolve the dried extract in 1 mL of mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter.

B. HPLC Conditions:

-

Instrument: High-Performance Liquid Chromatography system with UV/Vis Diode Array (DAD) and/or Fluorescence (FLD) detectors.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: Linear gradient from 30% to 80% B

-

20-25 min: 80% B

-

25-30 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

UV (DAD): Monitor at 320 nm for this compound and umbelliferone.

-

Fluorescence (FLD): Excitation at 325 nm, Emission at 390 nm for umbelliferone (highly sensitive).

-

-

Quantification: Calculate concentrations based on a standard curve generated from pure this compound and umbelliferone standards. The method should be validated for linearity, precision (RSD < 6.9%), and recovery (>91%)[16][17].

The workflow for this quantification is visualized below.

In Vitro Assay for Aromatic Prenyltransferase Activity

This protocol is adapted from methods used to characterize coumarin-specific prenyltransferases from Citrus limon[9][11][12][15].

A. Enzyme Preparation (Microsomal Fraction):

-

Harvest fresh flavedo (outer peel) from citrus fruit and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction, containing membrane-bound enzymes like prenyltransferases.

-

Gently resuspend the pellet in a minimal volume of the extraction buffer. This is the crude enzyme source.

B. Enzyme Assay Reaction:

-

Set up the reaction mixture in a total volume of 200 µL:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂ (required cofactor)

-

1 mM DTT

-

200 µM Umbelliferone (prenyl acceptor substrate, dissolved in DMSO)

-

200 µM Geranyl Pyrophosphate (GPP) (prenyl donor substrate)

-

50 µL of the microsomal enzyme preparation.

-

-

Incubate the reaction at 30°C for 1 to 4 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

Vortex vigorously to extract the products, then centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in methanol for analysis by HPLC or LC-MS to identify and quantify the this compound product.

-

Negative Controls: Perform parallel reactions omitting the enzyme, GPP, or umbelliferone to ensure the detected product is the result of enzymatic activity.

Regulation of this compound Biosynthesis

The production of this compound, as part of the broader phenylpropanoid pathway, is tightly regulated by both developmental cues and environmental stresses. Coumarins often function as phytoalexins, and their synthesis is induced as a plant defense mechanism.

Key Regulatory Factors:

-

Phytohormones: The signaling molecules jasmonic acid (JA) and salicylic acid (SA) are central to plant defense responses.[20][21][22] Elicitation with methyl jasmonate (MeJA) has been shown to up-regulate the expression of coumarin biosynthetic genes, including C2'H[7][8]. The interaction between SA and JA pathways is often antagonistic but allows the plant to fine-tune its defense strategy against different types of pathogens and herbivores[23][24].

-

Transcription Factors (TFs): The expression of biosynthetic genes is controlled by specific TFs. In pathways related to coumarin synthesis, members of the MYB , bHLH , and WRKY families are known to play crucial roles.[25][26][27][28] These TFs bind to cis-regulatory elements in the promoters of genes like PAL, C4H, and 4CL, coordinating their expression in response to internal and external signals.

-

Biotic and Abiotic Stress: Pathogen attack, insect herbivory, wounding, UV light, and nutrient deficiency can all induce the expression of genes in the coumarin pathway, leading to the accumulation of defensive compounds like this compound[25][26]. For instance, C4H expression in orange flavedo is strongly induced by wounding[29].

The regulatory network is complex, with significant crosstalk between different signaling branches. A simplified model of this regulation is presented below.

References

- 1. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Trans-cinnamate 4-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 7. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Methods Applied to this compound: A Mini Review [sciltp.com]

- 19. Quantitative Evaluation of this compound and Umbelliferone, Chemopreventive Coumarins in Citrus Fruits, by HPLC-UV-FL-MS [ricerca.unich.it]

- 20. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Effects of Salicylic Acid and Methyl Jasmonate Treatments on Flavonoid and Carotenoid Accumulation in the Juice Sacs of Satsuma Mandarin In Vitro [mdpi.com]

- 24. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Characterization of a Citrus R2R3-MYB Transcription Factor that Regulates the Flavonol and Hydroxycinnamic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MYB transcription factors in Peucedanum Praeruptorum Dunn: the diverse roles of the R2R3-MYB subfamily in mediating coumarin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Multifaceted Pharmacological Landscape of 7-Geranyloxycoumarin: A Technical Guide

An in-depth exploration of the molecular mechanisms and therapeutic potential of 7-geranyloxycoumarin (Auraptene), a promising natural compound with diverse pharmacological activities.

Introduction

7-Geranyloxycoumarin, also known as this compound, is a naturally occurring monoterpene coumarin found predominantly in plants of the Rutaceae family, such as citrus fruits.[1] This bioactive compound has garnered significant attention within the scientific community for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial effects.[2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of 7-geranyloxycoumarin, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Anticancer Properties

7-Geranyloxycoumarin has demonstrated significant potential as an anticancer agent, both as a standalone therapy and in combination with conventional treatments like radiotherapy.[7][8] Its cytotoxic effects have been observed in various cancer cell lines, including gastric, prostate, breast, and colon cancer.[3][4][7][8] The primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

7-Geranyloxycoumarin promotes apoptosis in cancer cells by influencing the expression of critical regulatory genes. A consistent finding across multiple studies is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in cell death.

Furthermore, 7-geranyloxycoumarin has been shown to upregulate the tumor suppressor protein p53.[8] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The compound also downregulates the expression of Cyclin D1 (CCND1), a protein crucial for cell cycle progression, thereby inhibiting cancer cell proliferation.[8]

dot

Figure 1: Signaling pathway of 7-geranyloxycoumarin-induced apoptosis.

Synergistic Effects with Radiotherapy

A significant aspect of 7-geranyloxycoumarin's anticancer potential is its ability to enhance the efficacy of ionizing radiation (IR).[3][8] Pre-treatment of cancer cells with this compound has been shown to significantly increase their sensitivity to radiation, leading to enhanced cell death.[7][8] This radiosensitizing effect is attributed to the same apoptotic mechanisms, suggesting that 7-geranyloxycoumarin primes the cancer cells for radiation-induced damage. Notably, it does not appear to enhance the cytotoxicity of certain chemotherapeutic drugs like 5-fluorouracil or cisplatin.[7]

Quantitative Data on Anticancer Activity

| Cell Line | Treatment | Concentration/Dose | Effect | Reference |

| MKN45 (Gastric Adenocarcinoma) | 7-Geranyloxycoumarin | Time- and dose-dependent | Induced toxic effects and apoptosis. | [7] |

| MKN45 (Gastric Adenocarcinoma) | 7-Geranyloxycoumarin + Ionizing Radiation | - | Significant increase in the effectiveness of radiation. | [7] |

| PC3 (Prostate Cancer) | 7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR) | - | Enhanced toxicity of IR and increased number of apoptotic cells. | [8] |

| PC3 (Prostate Cancer) | 7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR) | - | Significant overexpression of p53 and BAX; significant downregulation of BCL2, GATA6, and CCND1. | [8] |

Anti-inflammatory and Hepatoprotective Properties

Beyond its anticancer effects, 7-geranyloxycoumarin exhibits notable anti-inflammatory and hepatoprotective activities.[2][5] These properties are particularly relevant in the context of metabolic disorders and liver diseases.

Modulation of Lipid Metabolism

In vitro and in vivo studies have demonstrated that 7-geranyloxycoumarin can normalize lipid abnormalities.[2] In obese rats, dietary administration of this compound led to a dose-dependent reduction in abdominal white adipose tissue weight and hepatic triglyceride levels.[2] This effect is mediated, at least in part, by the enhancement of fatty acid β-oxidation in the liver. 7-Geranyloxycoumarin increases the activities of carnitine palmitoyltransferase and peroxisomal β-oxidation, key processes in the breakdown of fatty acids.[2] It also enhances the expression of acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation.[2]

dot

Figure 2: Mechanism of 7-geranyloxycoumarin in hepatic lipid metabolism.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 7-geranyloxycoumarin and its derivatives. A related compound, 7-geranyloxycinnamic acid, has been shown to protect neuronal cells from hydrogen peroxide (H2O2)-induced apoptosis, a key factor in neurodegenerative diseases.[9][10][11] Pre-treatment with this compound significantly improved the viability of differentiated SH-SY5Y neuroblastoma cells exposed to oxidative stress.[9]

Antimicrobial Activity

7-Geranyloxycoumarin and other coumarin derivatives have been investigated for their antimicrobial properties.[6][12][13] While research in this area is ongoing, initial findings suggest that these compounds may have potential as antibacterial and antifungal agents.[5][14]

Experimental Protocols

Synthesis of 7-Geranyloxycoumarin

7-Geranyloxycoumarin is typically synthesized through a reaction between 7-hydroxycoumarin and trans-geranyl bromide.[3][7]

dot

Figure 3: Synthesis workflow for 7-geranyloxycoumarin.

Cell Viability Assay (Resazurin Assay)

-

Cell Seeding: Plate cells (e.g., MKN45) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 7-geranyloxycoumarin for specified time periods (e.g., 24, 48, 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis (Flow Cytometry with Annexin V and Propidium Iodide)

-

Cell Treatment: Treat cells with 7-geranyloxycoumarin as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Gene Expression Analysis (Quantitative Polymerase Chain Reaction - qPCR)

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., P53, BCL2, BAX, CCND1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

7-Geranyloxycoumarin is a promising natural compound with a remarkable range of pharmacological activities. Its potent anticancer effects, particularly its ability to induce apoptosis and sensitize cancer cells to radiotherapy, warrant further investigation for its potential clinical application. The compound's beneficial effects on lipid metabolism and its neuroprotective and antimicrobial properties further broaden its therapeutic potential.

Future research should focus on elucidating the detailed molecular targets of 7-geranyloxycoumarin, conducting comprehensive preclinical in vivo studies to evaluate its efficacy and safety, and exploring novel drug delivery systems to enhance its bioavailability and therapeutic index. The development of this multifaceted natural product could lead to novel therapeutic strategies for a variety of diseases.

References

- 1. 7-Geranyloxycoumarin | CymitQuimica [cymitquimica.com]

- 2. Effects of citrus this compound (7-geranyloxycoumarin) on hepatic lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis and Antibacterial Activity of 5-Geranyloxy-7-hydroxycoumarin and Murrayacoumarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves [ouci.dntb.gov.ua]

- 11. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]

The Multifaceted Biological Activities of Auraptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in Citrus aurantium (bitter orange) and other citrus species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and neurobiology, facilitating further investigation into the therapeutic potential of this natural compound.

Core Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are underpinned by its ability to modulate a variety of intracellular signaling pathways, regulate gene expression, and interact with key enzymatic targets.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[2] This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are critical executioners of the apoptotic cascade.[2]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase.[2]

-

Inhibition of Signaling Pathways: this compound has been found to interfere with crucial signaling pathways that drive cancer cell growth and survival, including the mTOR and PI3K/Akt pathways.[1][6]

-

Anti-Metastatic Effects: this compound can inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate metastasis.[1][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound exerts potent anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8] It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]

-

Modulation of Inflammatory Signaling Pathways: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, and its inhibition by this compound leads to a broad suppression of the inflammatory response. Additionally, this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound, making it a compound of interest for neurodegenerative diseases:

-

Reduction of Oxidative Stress: this compound has been shown to decrease lipid peroxidation and increase the levels of endogenous antioxidants like glutathione (GSH) in brain tissue, thereby protecting neurons from oxidative damage.[3][5]

-

Anti-inflammatory Action in the Brain: By inhibiting microglial activation and the expression of inflammatory mediators like COX-2 in astrocytes, this compound can quell neuroinflammation, a key contributor to neuronal damage in conditions like cerebral ischemia.[8]

-

Improved Cognitive Function: In animal models of vascular dementia, oral administration of this compound has been shown to improve spatial memory performance.[3][5]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from various studies on the biological activity of this compound.

| Table 1: Anticancer Activity of this compound (IC50 Values) | |||

| Cancer Cell Line | Assay | Exposure Time | IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT | 48h | 36[11] |

| MCF-7 (Breast Cancer) | MTT | 72h | 21.66[11] |

| MGC-803 (Gastric Cancer) | Not Specified | Not Specified | 0.78 ± 0.13 - 10.78 ± 1.83[1] |

| Jurkat T (Leukemia) | Not Specified | Not Specified | 16.5 µg/mL[12] |

| Table 2: Neuroprotective Effects of this compound in a Rat Model of Vascular Dementia | ||

| Parameter | Treatment Group | Observation |

| Spatial Memory (Morris Water Maze) | This compound (4, 8, 25 mg/kg, oral) | Significantly decreased escape latency time[3] |

| Oxidative Stress (Brain Tissue) | This compound | Decreased malondialdehyde (MDA), increased glutathione (GSH)[3][5] |

| Neuronal Protection | This compound | Protected cerebrocortical and hippocampus neurons against ischemia[3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activity of this compound.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-200 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 24, 48, and 72 hours.[11][14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Apoptosis Detection by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. In early apoptotic cells, where the membrane is still largely intact but DNA fragmentation has begun, PI can enter after fixation and permeabilization, revealing a sub-G1 peak in a DNA content histogram, which is indicative of apoptotic cells with fragmented DNA.

Protocol:

-

Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 48 and 72 hours.[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA histogram.[15]

Western Blot Analysis of Protein Expression

Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Akt) or apoptosis (e.g., Bax, Bcl-2).

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65) overnight at 4°C.[7][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: this compound-induced apoptosis through Bcl-2 family and caspases.

Caption: A typical workflow for investigating this compound's bioactivity.

Conclusion

This compound, a natural compound isolated from Citrus aurantium, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of multiple key cellular and molecular targets, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental frameworks to guide future investigations into the multifaceted pharmacological properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]

- 3. Neuroprotective and memory enhancing effects of this compound in a rat model of vascular dementia: Experimental study and histopathological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits migration, invasion and metastatic behavior of human malignant glioblastoma cells: An in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 12. media.tghn.org [media.tghn.org]

- 13. journal.waocp.org [journal.waocp.org]

- 14. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]

- 15. researchgate.net [researchgate.net]

Auraptene: A Technical Guide to its Discovery, Historical Research, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene, a natural monoterpene coumarin ether, has emerged as a significant subject of scientific inquiry due to its diverse pharmacological properties. First isolated from the peels of citrus fruits, this compound has demonstrated a range of biological activities, most notably in the realm of cancer chemoprevention and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to support ongoing research and drug development efforts.

Discovery and Historical Research

First Isolation and Early Characterization

The discovery of this compound dates back to the 1930s, with its first isolation from a Citrus species credited to Komatsu and his colleagues in 1930. This initial work laid the foundation for subsequent investigations into the chemical nature and biological potential of this novel compound. Early research focused on its structural elucidation, a critical step in understanding its function.

Structural Elucidation

The definitive chemical structure of this compound as 7-geranyloxycoumarin was established through meticulous spectroscopic analysis. Key contributions in this area were made by Chatterjee and her collaborators in 1967. Their work, detailed in Tetrahedron Letters, employed techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to characterize the molecule. The UV spectrum of this compound showed absorption maxima characteristic of a coumarin nucleus, while the IR spectrum revealed the presence of a lactone ring, a key functional group in coumarins. These early spectroscopic studies were instrumental in confirming the precise arrangement of atoms within the this compound molecule.

Quantitative Data

The biological activity of this compound has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound across a range of cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 36 | 48 | [1][2] |

| MCF-7 | Breast Cancer | 21.66 | 72 | [1][2] |

| HeLa | Cervical Cancer | 13.33 (µg/mL) | 24 | [3] |

| HeLa | Cervical Cancer | 13.87 (µg/mL) | 48 | [3] |

| A549 | Lung Cancer | 77.2 | Not Specified | [3] |

| SW480 | Colorectal Cancer | 157.3 | Not Specified | [3] |

| K562 | Leukemia | 105.3 | Not Specified | [3] |

| HT-29 | Colon Cancer | 39 (µg/mL) | Not Specified | [3] |

| KYSE-30 | Esophageal Carcinoma | 76 (µg/mL) | Not Specified | [4] |

| PC3 | Prostate Cancer | Not Specified | Not Specified | [4] |

| DU145 | Prostate Cancer | Not Specified | Not Specified | [4] |

| SNU-1 | Gastric Cancer | Not Specified | Not Specified | [5] |

| Jurkat | T-cell Leukemia | 11 (µg/mL) | Not Specified | [3] |

Table 2: Quantitative Analysis of this compound in Citrus Species

| Citrus Species | Part | This compound Content (mg/g) | Reference |

| Citrus natsudaidai (Natsumikan) | Peel | High | [6] |

| Citrus hassaku (Hassaku orange) | Peel | High | [6] |

| Citrus paradisi (Grapefruit) | Peel | High | [6] |

| Citrus wilsonii (Ichang lemon) | Juice Sacs | 0.52 | [7] |

| Citrus pseudo-aurantium (Henka mikan) | Juice Sacs | 0.23 | [7] |

| C. hassaku x pummelo hybrid | Juice Sacs | 0.14 | [7] |

| Citrus-trifoliate orange hybrids | Peel | 0.51 - 16.57 | [7] |

| Citrus-trifoliate orange hybrids | Juice Sacs | 0.15 - 10.32 | [7] |

| C. iyo x trifoliate orange hybrid | Peel | 1.49 | [7] |

| C. iyo x trifoliate orange hybrid | Juice Sacs | 1.73 | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Citrus Peel

A common method for the extraction and isolation of this compound from citrus peel involves supercritical fluid extraction (SFE) followed by chromatographic purification.

Protocol: Supercritical Carbon Dioxide Extraction of this compound

-

Sample Preparation: Fresh citrus peels are washed, dried, and pulverized to a fine powder.

-

Supercritical Fluid Extraction:

-

The powdered peel is packed into an extraction vessel.

-

Supercritical carbon dioxide (CO2) is used as the primary solvent.

-

Extraction Temperature: Maintained between 50-80°C.

-

Extraction Pressure: Maintained between 200-400 bar.

-

Co-solvent (optional): Ethanol or methanol can be added to the supercritical CO2 to enhance the extraction efficiency.

-

Flow Rate: The flow rate of the supercritical fluid is typically maintained at 2 L/hour or higher.

-

-

Separation and Collection: The extract-laden supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the solvent.

-

Purification: The crude extract is further purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds like this compound.

Protocol: MTT Assay for this compound Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 200 µM). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Western Blot Analysis of mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the effect of this compound on the mTOR signaling pathway.

Protocol: Western Blot for mTOR Pathway

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer, boiled, and then separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by this compound.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

- 1. mTOR Signaling Pathway Poster | Bio-Techne [bio-techne.com]

- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Malignant Properties of Esophageal Stem-Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins, furocoumarins and limonoids of Citrus trifoliata and their effects on human colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of Auraptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptene (7-geranyloxycoumarin) is a natural monoterpene coumarin predominantly isolated from plants of the Rutaceae family, such as citrus fruits.[1][2][3][4] Emerging as a compound of significant interest in oncology, this compound has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[5] In vitro studies have revealed its capacity to modulate critical intracellular signaling pathways that govern cell proliferation, apoptosis, and metastasis.[1][3][4][6][7] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological processes involved.

Cytotoxic and Antiproliferative Activity

This compound exhibits significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][2] Its efficacy is often dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values, a standard measure of potency, have been determined in numerous studies, highlighting its potential as a broad-spectrum anticancer agent.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Breast Cancer | MCF-7 | 59.7 µM | Not Specified | [8] |

| Breast Cancer | MCF-7 | 36 µM | 48 hours | [8][9] |

| Breast Cancer | MCF-7 | 21.66 µM | 72 hours | [8][9] |

| Gastric Cancer | MGC-803 | 0.78 - 10.78 µM | Not Specified | [1][2] |

| Gastric Cancer | SNU-1 | Not Specified | Not Specified | [1][2] |

| Gastric Cancer | AGS | 78.8 µg/mL | Not Specified | [10] |

| Pancreatic Cancer | PANC | 89.72 µg/mL | Not Specified | [10] |

| Cervical Cancer | HeLa | 13.33 µg/mL | 24 hours | [11] |